Ethyl alaninate

Vue d'ensemble

Description

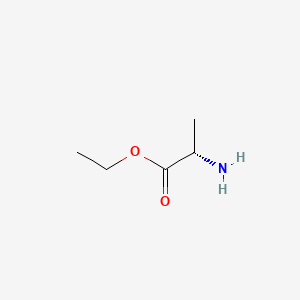

Ethyl alaninate, also known as Ethyl β-alaninate or Ethyl 3-aminopropanoate, is the ethyl ester of the non-essential amino acid β-alanine12. It is expected to hydrolyze within the body to form β-alanine1.

Synthesis Analysis

The synthesis of Ethyl alaninate has been mentioned in the context of N-palmitoyl L-alanine-based organogels3. The acid derivative (N-palmitoyl L-alanine; PA) was found to be superior to ester derivatives3.

Molecular Structure Analysis

The molecular formula of Ethyl alaninate is C5H11NO245. The average mass is 117.146 Da and the monoisotopic mass is 117.078979 Da45.

Chemical Reactions Analysis

While specific chemical reactions involving Ethyl alaninate are not detailed in the retrieved sources, it is known that Ethyl alaninate is expected to hydrolyze within the body to form β-alanine1.

Physical And Chemical Properties Analysis

Ethyl alaninate has a density of 1.0±0.1 g/cm^3, a boiling point of 167.8±23.0 °C at 760 mmHg, and a vapor pressure of 1.7±0.3 mmHg at 25°C2. It has an enthalpy of vaporization of 40.4±3.0 kJ/mol and a flash point of 41.4±20.1 °C2. The index of refraction is 1.4302.Applications De Recherche Scientifique

Application 1: Reduction of Carboxylic Acid Esters to Primary Alcohols

- Specific Scientific Field : Organic Syntheses

- Summary of the Application : Ethyl alaninate is used as a substrate in the reduction of carboxylic acid esters to primary alcohols . This process is important in organic synthesis, as it allows for the transformation of one functional group to another, thereby enabling the synthesis of a wide range of organic compounds .

- Methods of Application or Experimental Procedures : The reduction is carried out using calcium borohydride (Ca(BH4)2) as a reducing agent . The ester (in this case, ethyl alaninate) is dissolved in a hydroxyl-free solvent such as tetrahydrofurane and stirred with a mixture of calcium iodide and sodium borohydride at a temperature between 0° and 25

Application 2: Synthesis of N-palmitoyl L-alanine-based Organogels

- Specific Scientific Field : Pharmaceutical Research

- Summary of the Application : Ethyl alaninate is used in the synthesis of N-palmitoyl L-alanine-based organogels . These organogels can be used as sustained implants of Granisetron, a drug used for the treatment of emesis .

- Methods of Application or Experimental Procedures : Twelve N-palmitoyl L-alanine derived organogels were developed and evaluated in terms of morphology, thermal properties and in vivo performance . The chosen formula was successful in forming an in situ gel of granisetron when subcutaneously injected in rats .

- Results or Outcomes : The chosen formula lasted for 2 weeks and proved to be biocompatible by histopathological examination . Moreover, it exerted an extended antiemetic activity by decreasing the cisplatin-induced pica for a duration of 96 h .

Application 3: Catalytic Asymmetric Tsuji–Trost α−benzylation Reaction

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : Ethyl alaninate is used as a nucleophile in the catalytic asymmetric Tsuji–Trost α−benzylation reaction . This reaction is a promising strategy for the preparation of chiral benzylic compounds .

- Methods of Application or Experimental Procedures : A ternary catalyst comprising a chiral aldehyde, a palladium species, and a Lewis acid is used to promote the reaction . Both mono- and polycyclic benzyl alcohols are excellent benzylation reagents .

- Results or Outcomes : Various unnatural optically active α-benzyl amino acids are produced in good-to-excellent yields and with good-to-excellent enantioselectivities . This catalytic asymmetric method is used for the formal synthesis of two somatostatin mimetics and the proposed structure of natural product hypoestestatin 1 .

Application 4: Biotechnological Production of Ethyl Acetate

- Specific Scientific Field : Biotechnology

- Summary of the Application : Ethyl alaninate can be used in the biotechnological production of ethyl acetate . Ethyl acetate is an environmentally friendly solvent with many industrial applications .

- Methods of Application or Experimental Procedures : The production of ethyl acetate currently proceeds by energy-intensive petrochemical processes which are based on natural gas and crude oil . Microbial synthesis of ethyl acetate could become an interesting alternative .

- Results or Outcomes : The formation of esters as aroma compounds in food has been repeatedly reviewed . Plenty of various esters are formed where ethyl esters and acetate esters are clearly predominating .

Application 5: Thermophysical Property Data Generation

- Specific Scientific Field : Thermophysics

- Summary of the Application : Ethyl alaninate is used in the generation of critically evaluated thermophysical property data for pure compounds .

- Methods of Application or Experimental Procedures : These data are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

- Results or Outcomes : This web application provides access to a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics .

Safety And Hazards

Safety data sheets recommend avoiding breathing mist, gas, or vapors of Ethyl alaninate. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be used678. In case of contact, rinse immediately with plenty of water and seek medical attention6.

Orientations Futures

The future directions of Ethyl alaninate research and applications are not specified in the retrieved sources. However, given its properties and potential for hydrolysis to form β-alanine, it may have potential applications in various fields such as pharmaceuticals and biochemistry.

Please note that this information is based on the available sources and there may be additional information in other scientific literature.

Propriétés

IUPAC Name |

ethyl (2S)-2-aminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-8-5(7)4(2)6/h4H,3,6H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBXZHNBBCHEIQ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953018 | |

| Record name | Ethyl alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl alaninate | |

CAS RN |

3082-75-5 | |

| Record name | L-Alanine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3082-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl alaninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003082755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B1346829.png)

![3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid](/img/structure/B1346841.png)